Lumiracoxib Acyl-beta-D-glucuronide
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Overview
Description
Lumiracoxib Acyl-beta-D-glucuronide, also known as this compound, is a useful research compound. Its molecular formula is C₂₁H₂₁ClFNO₈ and its molecular weight is 469.84. The purity is usually 95%.
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Scientific Research Applications
Bioactivation and Liver Injury
Lumiracoxib, a selective cyclooxygenase-2 inhibitor, undergoes bioactivation in human liver microsomes, forming reactive metabolites like lumiracoxib-1-O-acylglucuronide. These metabolites are implicated in lumiracoxib-induced liver injury, as they react with glutathione and amino acids, potentially contributing to liver toxicity (Jiao et al., 2020).
Pharmacokinetic Studies
A UHPLC-MS/MS method has been developed for determining lumiracoxib and its metabolites, including lumiracoxib-acyl-glucuronide, in rat plasma. This method aids pharmacokinetic studies of lumiracoxib and its glucuronidation metabolites, crucial for understanding drug metabolism and disposition (Sun et al., 2021).
Metabolism in Chimeric Humanized and Murinized Mice
Studies on the pharmacokinetics and metabolism of lumiracoxib in chimeric liver-humanized and murinized FRG mice revealed a complex pattern of metabolites, including acyl glucuronide metabolites. These findings help understand lumiracoxib's biotransformation and can aid in predicting its metabolism in humans (Dickie et al., 2017).
Comprehensive Metabolism Profiling
An extensive study on lumiracoxib's absorption, metabolism, and excretion in healthy male subjects identified various metabolites, including glucuronic acid conjugates. This research contributes to a detailed understanding of lumiracoxib's metabolic pathways (Mangold et al., 2004).
Genetic Associations with Liver Injury
A genome-wide study identified specific HLA alleles associated with lumiracoxib-related liver injury. This research offers potential for improving lumiracoxib's safety profile by identifying individuals at higher risk of liver injury and guiding treatment decisions (Singer et al., 2010).
Mechanism of Action
Target of Action
Lumiracoxib Acyl-beta-D-glucuronide is a metabolite of Lumiracoxib , which is a COX-2 selective non-steroidal anti-inflammatory drug (NSAID) . The primary targets of Lumiracoxib are Prostaglandin G/H synthase 2 (COX-2) and Prostaglandin G/H synthase 1 (COX-1) . These enzymes play a crucial role in the synthesis of prostaglandins, which are involved in inflammation and pain signaling.
Mode of Action
The mechanism of action of Lumiracoxib involves the inhibition of prostaglandin synthesis via the inhibition of cyclooxygenase-2 (COX-2) . . This selective inhibition of COX-2 over COX-1 reduces the production of prostaglandins, thereby alleviating inflammation and pain.
Biochemical Pathways
The major metabolic pathways of Lumiracoxib involve the oxidation of the 5-methyl group of Lumiracoxib and/or hydroxylation of its dihaloaromatic ring . The major metabolites of Lumiracoxib in plasma are the 5-carboxy, 4’-hydroxy, and 4’-hydroxy-5-carboxy derivatives . Only the 4’-hydroxy derivative is active and COX-2 selective .
Pharmacokinetics
Lumiracoxib has good oral bioavailability (74%) and is rapidly absorbed, reaching maximum plasma concentrations 2 hours after dosing . It has a short elimination half-life from plasma (mean 4 hours) and demonstrates dose-proportional plasma pharmacokinetics with no accumulation during multiple dosing . Lumiracoxib is metabolized extensively prior to excretion, with only a small amount excreted unchanged in urine or feces . Lumiracoxib and its metabolites are excreted via renal and fecal routes in approximately equal amounts .
Result of Action
The selective inhibition of COX-2 by Lumiracoxib leads to a reduction in the production of prostaglandins, which are key mediators of inflammation and pain. This results in the alleviation of inflammation and pain symptoms in conditions such as osteoarthritis and rheumatoid arthritis .
Biochemical Analysis
Biochemical Properties
Lumiracoxib Acyl-beta-D-glucuronide is involved in biochemical reactions as a metabolite of Lumiracoxib . It interacts with enzymes, proteins, and other biomolecules in the body. The major metabolic pathways identified involve oxidation of the 5-methyl group of Lumiracoxib and/or hydroxylation of its dihaloaromatic ring .
Cellular Effects
Lumiracoxib, from which it is derived, has been shown to have significant effects on cell function . It influences cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Lumiracoxib, the parent compound, exerts its effects at the molecular level through the inhibition of prostaglandin synthesis via inhibition of cyclooygenase-2 (COX-2) .
Temporal Effects in Laboratory Settings
Lumiracoxib has been shown to demonstrate dose-proportional plasma pharmacokinetics with no accumulation during multiple dosing .
Dosage Effects in Animal Models
Lumiracoxib has been studied extensively and shows significant improvement in osteoarthritis pain intensity, patient’s global assessment of disease activity, and the WOMAC pain subscale and total scores compared with placebo .
Metabolic Pathways
This compound is involved in the metabolic pathways of Lumiracoxib. The major metabolic pathways identified involve oxidation of the 5-methyl group of Lumiracoxib and/or hydroxylation of its dihaloaromatic ring .
Transport and Distribution
Lumiracoxib is known to be highly plasma protein bound .
Subcellular Localization
Lumiracoxib, the parent compound, is known to be highly plasma protein bound .
Properties
IUPAC Name |
(3R,4R,5R,6R)-6-[2-[2-(2-chloro-6-fluoroanilino)-5-methylphenyl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClFNO8/c1-9-5-6-13(24-15-11(22)3-2-4-12(15)23)10(7-9)8-14(25)31-21-18(28)16(26)17(27)19(32-21)20(29)30/h2-7,16-19,21,24,26-28H,8H2,1H3,(H,29,30)/t16-,17-,18-,19?,21+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEVZOJTWMGGTTK-CPELYELLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=C(C=CC=C2Cl)F)CC(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC2=C(C=CC=C2Cl)F)CC(=O)O[C@@H]3[C@@H]([C@@H]([C@H](C(O3)C(=O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClFNO8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.